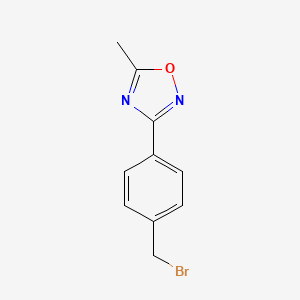

3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[4-(bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-7-12-10(13-14-7)9-4-2-8(6-11)3-5-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXSEDLZMUPKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428187 | |

| Record name | 3-[4-(Bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256956-42-0 | |

| Record name | 3-[4-(Bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole synthesis pathway

An In-depth Technical Guide on the Synthesis of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a plausible synthetic pathway for this compound, a heterocyclic compound with potential applications in medicinal chemistry. The synthesis is based on established methods for the formation of the 1,2,4-oxadiazole ring system, a common scaffold in drug discovery. The most prevalent and well-documented approach involves the cyclization of an O-acylamidoxime intermediate.[1][2][3]

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a three-step process, starting from the commercially available 4-(bromomethyl)benzaldehyde. The key steps are the formation of an aldoxime, followed by acylation to an O-acylamidoxime, and finally, a base-mediated cyclodehydration to yield the target 1,2,4-oxadiazole.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis pathway. These are adapted from established procedures for analogous transformations.[3][4]

Step 1: Synthesis of 4-(bromomethyl)benzaldehyde oxime

This procedure is adapted from the synthesis of 4-bromo-3-methylbenzaldehyde oxime.[4]

Materials:

-

4-(bromomethyl)benzaldehyde

-

Hydroxylamine hydrochloride

-

Triethylamine (Et3N)

-

Ethanol (EtOH)

-

Ethyl acetate (EA)

-

Water

-

Magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 4-(bromomethyl)benzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (2.3 eq).

-

Add triethylamine (Et3N) (0.08 eq) to the mixture at room temperature.

-

Heat the reaction mixture to reflux for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 4-(bromomethyl)benzaldehyde oxime.

Step 2: Synthesis of O-acetyl-4-(bromomethyl)benzamidoxime

This step involves the acylation of the newly formed oxime.

Materials:

-

4-(bromomethyl)benzaldehyde oxime

-

Acetyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Sodium sulfate (Na2SO4)

Procedure:

-

Dissolve 4-(bromomethyl)benzaldehyde oxime (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq).

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-acetyl-4-(bromomethyl)benzamidoxime.

Step 3: Synthesis of this compound

This final step is the cyclization of the O-acylamidoxime intermediate.[2][3]

Materials:

-

O-acetyl-4-(bromomethyl)benzamidoxime

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Cold water

-

Ethyl acetate

Procedure:

-

To a solution of O-acetyl-4-(bromomethyl)benzamidoxime (1.0 eq) in anhydrous DMSO, add powdered potassium hydroxide (1.1 eq).

-

Stir the resulting mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 10-20 minutes).[3]

-

Upon completion, pour the reaction mixture into cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Data Presentation

While specific quantitative data for the synthesis of the target molecule is not available in the cited literature, the following table presents typical yields for analogous reactions.

| Step | Reaction | Starting Material | Product | Typical Yield (%) | Reference |

| 1 | Oxime Formation | 4-bromo-3-methyl-benzaldehyde | 4-bromo-3-methylbenzaldehyde oxime | 96 | [4] |

| 3 | Cyclization of O-acylamidoximes | Substituted O-acylamidoximes | 3,5-disubstituted-1,2,4-oxadiazoles | 91-99 | [5] |

Experimental Workflow

The general workflow for the synthesis and purification of the target compound is illustrated below.

References

In-Depth Technical Guide: Physicochemical Properties of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole is a synthetic organic compound featuring a core 1,2,4-oxadiazole heterocyclic ring. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. The incorporation of a bromomethylphenyl group suggests its potential as a versatile intermediate for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the known physicochemical properties of this compound, compiled from available data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some properties have been reported by chemical suppliers, experimentally determined data for parameters such as melting point, boiling point, and solubility remain limited in publicly accessible literature.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂O | Commercial Supplier Data |

| Molecular Weight | 253.10 g/mol | Commercial Supplier Data |

| Appearance | Solid | Commercial Supplier Data |

| Purity | ≥95% | Commercial Supplier Data |

| CAS Number | 256956-42-0 | Commercial Supplier Data |

Note: Further experimental validation of these properties is recommended.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively detailed in readily available scientific literature. However, the synthesis of 1,2,4-oxadiazole derivatives typically follows established synthetic routes. A plausible synthetic approach is outlined below as a general workflow.

General Synthetic Workflow

The synthesis of this compound would likely involve a multi-step process, starting from commercially available reagents. A potential synthetic pathway is illustrated in the following workflow diagram.

Caption: A plausible synthetic route for the target compound.

Methodology:

-

Amidoxime Formation: 4-Methylbenzonitrile would be reacted with hydroxylamine in the presence of a base to form the corresponding N'-hydroxy-4-methylbenzimidamide.

-

Acetylation: The resulting amidoxime would then be acetylated, typically using acetic anhydride, to yield N'-acetoxy-4-methylbenzimidamide.

-

Cyclization: The acetylated intermediate would undergo thermal or base-catalyzed cyclodehydration to form the 1,2,4-oxadiazole ring, yielding 3-(p-tolyl)-5-methyl-1,2,4-oxadiazole.

-

Bromination: The final step would involve the radical bromination of the methyl group on the tolyl moiety using a reagent such as N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) to afford the desired product, this compound.

Characterization:

The structure of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the characteristic peaks for the aromatic, methyl, and bromomethyl protons and carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information in the public domain detailing the biological activity or the signaling pathways modulated by this compound. The broader class of 1,2,4-oxadiazole derivatives has been investigated for a wide range of therapeutic applications, including as anti-inflammatory, anticancer, and antimicrobial agents. The presence of the reactive bromomethyl group makes this compound a valuable tool for chemical biology and drug discovery, allowing for its covalent attachment to biological targets or its use as a precursor for further derivatization to explore structure-activity relationships.

The logical relationship for its potential application in drug discovery is outlined below.

Caption: Role in the drug discovery process.

Conclusion

This compound is a compound with significant potential as a building block in medicinal chemistry. While comprehensive experimental data on its physicochemical properties and biological activity are not yet widely available, its structure suggests numerous avenues for future research. The protocols and workflows outlined in this guide provide a foundational understanding for researchers and scientists interested in exploring the potential of this and related oxadiazole derivatives in the development of new therapeutic agents. Further experimental investigation is crucial to fully elucidate the properties and potential applications of this compound.

An In-depth Technical Guide to 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole

CAS Number: 256956-42-0

This technical guide provides a comprehensive overview of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines its chemical properties, plausible synthetic routes, and the known biological activities of structurally related compounds, offering insights into its potential applications.

Core Chemical Properties

This compound is a solid organic compound with the molecular formula C₁₀H₉BrN₂O.[1] Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 256956-42-0 |

| Molecular Formula | C₁₀H₉BrN₂O |

| Molecular Weight | 253.10 g/mol |

| Physical Form | Solid[1] |

| Purity | Typically ≥95%[1] |

| InChI Key | BMXSEDLZMUPKSH-UHFFFAOYSA-N[1] |

Synthesis and Experimental Protocols

Step 1: Synthesis of 3-(4-methylphenyl)-5-methyl-1,2,4-oxadiazole

The initial step involves the formation of the 1,2,4-oxadiazole ring. A common and effective method is the reaction of an amidoxime with a carboxylic acid or its derivative. In this case, 4-methylbenzamidoxime would be reacted with acetic anhydride or acetyl chloride.

Experimental Protocol:

-

To a solution of 4-methylbenzamidoxime in a suitable solvent such as pyridine or dioxane, an equimolar amount of acetic anhydride is added dropwise at room temperature.

-

The reaction mixture is then heated to reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 3-(4-methylphenyl)-5-methyl-1,2,4-oxadiazole.

Step 2: Benzylic Bromination

The second step is the bromination of the methyl group on the phenyl ring. This is a radical substitution reaction, typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Experimental Protocol:

-

3-(4-methylphenyl)-5-methyl-1,2,4-oxadiazole is dissolved in a non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).

-

N-bromosuccinimide (NBS) in a slight molar excess and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), are added to the solution.

-

The reaction mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

After completion, the mixture is cooled, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude product, this compound, can be purified by column chromatography on silica gel.

Logical Workflow for Synthesis

Caption: Proposed two-step synthesis of the target compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not extensively documented, the 1,2,4-oxadiazole scaffold is a well-established pharmacophore in medicinal chemistry.[2] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The bromomethylphenyl group is a reactive moiety that can serve as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

Anticancer Potential: Numerous 1,2,4-oxadiazole derivatives have been reported to exhibit significant anticancer activity against various cancer cell lines.[2] For instance, certain derivatives have shown potent inhibitory activity against enzymes like histone deacetylases (HDACs) and papain-like protease (PLpro) of SARS-CoV-2.[4] The table below summarizes the reported IC₅₀ values for some structurally related 1,2,4-oxadiazole compounds against different cancer cell lines.

| Compound Structure | Cancer Cell Line | IC₅₀ (µM) |

| 1,2,4-oxadiazoles linked with benzimidazole | MCF-7, A549, A375 | 0.12 - 2.78[2] |

| 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives | MCF-7, A549, MDA-MB-231 | 0.45 - 2.11[2] |

| Diarylureas containing 1,3,4-oxadiazole | PC-3, HCT-116, ACHN | 0.67 - 0.87 |

Anti-inflammatory and Other Activities: The 1,3,4-oxadiazole isomer, which is structurally related, has also been extensively studied. For example, 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives have demonstrated anti-inflammatory effects.[3] The broader class of oxadiazoles has been investigated for a range of therapeutic applications, highlighting the potential of this heterocyclic core in drug discovery.[3]

Potential Signaling Pathway Involvement

Given the anticancer activity of many oxadiazole derivatives, a potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer progression. The diagram below illustrates a generalized signaling pathway that is often targeted by anticancer agents. While the specific target of this compound is unknown, this provides a conceptual framework for potential mechanistic studies.

Caption: A potential signaling pathway targeted by anticancer compounds.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Although specific biological data for this compound is limited, the extensive research on the 1,2,4-oxadiazole scaffold suggests its potential as a starting point for the development of novel anticancer, anti-inflammatory, and antimicrobial agents. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound and its derivatives. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and related oxadiazole compounds.

References

Spectral Analysis of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data

The following tables summarize the anticipated quantitative data for 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.05 | Doublet | 2H | Aromatic (H2', H6') |

| ~7.50 | Doublet | 2H | Aromatic (H3', H5') |

| ~4.55 | Singlet | 2H | -CH₂Br |

| ~2.65 | Singlet | 3H | -CH₃ |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | C5 (Oxadiazole) |

| ~168.0 | C3 (Oxadiazole) |

| ~140.0 | C4' (Aromatic) |

| ~132.0 | C1' (Aromatic) |

| ~129.5 | C3', C5' (Aromatic) |

| ~128.0 | C2', C6' (Aromatic) |

| ~32.0 | -CH₂Br |

| ~11.0 | -CH₃ |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1610 | Strong | C=N stretch (Oxadiazole) |

| ~1580 | Medium | C=C stretch (Aromatic) |

| ~1450 | Medium | C-H bend (Aliphatic) |

| ~1250 | Strong | C-O-C stretch (Oxadiazole) |

| ~840 | Strong | p-substituted benzene C-H bend |

| ~690 | Medium | C-Br stretch |

Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 252/254 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 173 | Medium | [M - Br]⁺ |

| 116 | High | [C₈H₆N]⁺ |

| 90 | Medium | [C₇H₆]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for the target compound are not available. However, the following provides a general methodology for the synthesis and characterization of similar 1,2,4-oxadiazole derivatives, which would be applicable.

General Synthesis of 3-aryl-5-methyl-1,2,4-oxadiazoles

A common route for the synthesis of 3-aryl-5-methyl-1,2,4-oxadiazoles involves the cyclization of an amidoxime with an anhydride or an acid chloride. For the specific synthesis of this compound, a plausible route would start from 4-(bromomethyl)benzonitrile.

Solubility Profile of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility of the compound 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole in a range of common organic solvents. Due to the current absence of publicly available quantitative solubility data for this specific molecule, this document outlines a detailed experimental protocol to enable researchers to generate this critical data. The guide includes a standardized methodology, a template for data presentation, and a visual representation of the experimental workflow. Understanding the solubility of this compound is a crucial first step in its potential development as a therapeutic agent, given the broad spectrum of biological activities associated with the 1,2,4-oxadiazole scaffold.

Introduction

The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound this compound, a member of this class, holds potential for further investigation in drug discovery programs. A fundamental physicochemical property that dictates the feasibility of a compound's progression through the drug development pipeline is its solubility. Solubility in various media influences formulation, bioavailability, and ultimately, therapeutic efficacy.

This guide addresses the current information gap regarding the solubility of this compound in organic solvents. By providing a robust experimental protocol, we aim to empower researchers to systematically evaluate its solubility profile. This information is invaluable for subsequent stages of research, including in vitro and in vivo screening, formulation development, and toxicological studies. Generally, oxadiazole derivatives with aryl substituents tend to exhibit low solubility in aqueous solutions. Their solubility in organic solvents, however, is crucial for handling, purification, and various assay formats.

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is considered the gold standard for its accuracy and reliability.

2.1. Materials and Equipment

-

This compound (solid, purity ≥95%)

-

Selected organic solvents (HPLC grade or equivalent):

-

Dimethyl Sulfoxide (DMSO)

-

Ethanol

-

Methanol

-

Acetonitrile

-

Acetone

-

Ethyl Acetate

-

Dichloromethane (DCM)

-

Chloroform

-

-

Analytical balance (readable to ±0.01 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatic shaker or orbital incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. An amount that ensures a solid phase remains after equilibration is crucial.

-

Pipette a known volume of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered supernatant with the respective solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in each solvent.

-

-

Calculation:

-

Calculate the solubility of the compound in each solvent using the determined concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

-

Data Presentation

The quantitative solubility data obtained from the experimental protocol should be organized in a clear and concise manner to facilitate comparison.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | [Insert experimental value] | [Insert experimental value] |

| Ethanol | [Insert experimental value] | [Insert experimental value] |

| Methanol | [Insert experimental value] | [Insert experimental value] |

| Acetonitrile | [Insert experimental value] | [Insert experimental value] |

| Acetone | [Insert experimental value] | [Insert experimental value] |

| Ethyl Acetate | [Insert experimental value] | [Insert experimental value] |

| Dichloromethane (DCM) | [Insert experimental value] | [Insert experimental value] |

| Chloroform | [Insert experimental value] | [Insert experimental value] |

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the solubility determination process.

Stability and Storage of 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical intermediate, 3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole. The information presented herein is crucial for maintaining the integrity and purity of this compound in research and development settings.

Chemical and Physical Properties

This compound is a solid compound with the chemical formula C₁₀H₉BrN₂O and a molecular weight of approximately 253.1 g/mol .[1] It is commonly supplied with a purity of 95% or higher.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂O | [1] |

| Molecular Weight | 253.1 g/mol | [1] |

| Physical Form | Solid | |

| Purity | ≥95% | [1][2] |

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is imperative to adhere to appropriate storage protocols. The compound should be stored in a tightly sealed container to prevent exposure to moisture and air.

| Parameter | Recommendation | Rationale | Source |

| Temperature | Room Temperature | Prevents degradation from excessive heat. | [3] |

| Atmosphere | Sealed in a dry environment | The 1,2,4-oxadiazole ring is susceptible to hydrolysis, especially in the presence of a proton donor like water. | [3][4][5] |

| Location | Cool, well-ventilated place | General best practice for chemical storage to ensure safety and stability. | [6] |

| Container | Tightly closed | Minimizes exposure to atmospheric moisture and contaminants. | [6] |

Stability Profile

The stability of this compound is influenced by its chemical structure, which contains two key functional groups: the 1,2,4-oxadiazole ring and the bromomethyl group.

Stability of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is known to have a low level of aromaticity, and the O-N bond can be susceptible to cleavage.[7] Studies on other 1,2,4-oxadiazole derivatives have shown that the ring is most stable in a pH range of 3-5.[4][5] Degradation can occur at both lower and higher pH through ring-opening mechanisms.

-

Acidic Conditions (pH < 3): Protonation of a nitrogen atom in the oxadiazole ring can activate the ring for nucleophilic attack, leading to cleavage.

-

Basic Conditions (pH > 5): Nucleophilic attack on a carbon atom of the ring can also initiate ring opening.

The presence of water or other proton donors can facilitate these degradation pathways.[4][5]

Caption: pH-dependent degradation pathways of the 1,2,4-oxadiazole ring.

Reactivity of the Bromomethyl Group

The bromomethyl group (-CH₂Br) is a reactive functional group that can participate in nucleophilic substitution reactions. This makes the compound a useful building block in organic synthesis, but also implies a potential for degradation if exposed to nucleophiles. It is important to avoid storage with strong nucleophiles.

Incompatible Materials

To prevent degradation and ensure safety, this compound should not be stored with strong oxidizing agents.[6]

Experimental Protocols for Stability Assessment

While specific experimental data for this compound is not publicly available, a general workflow for assessing the stability of a chemical compound can be followed.

Caption: A general experimental workflow for chemical stability testing.

A detailed protocol would involve:

-

Forced Degradation Studies: Exposing the compound to harsh conditions (e.g., high temperature, high humidity, UV/Vis light, and various pH solutions) to identify potential degradation products and pathways.

-

Long-Term Stability Studies: Storing the compound under recommended and accelerated conditions (e.g., 25°C/60% RH and 40°C/75% RH) and monitoring its purity over an extended period.

-

Analytical Method: Utilizing a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any degradation products.

Safety and Handling

When handling this compound, it is important to take the following precautions:

-

Use in a well-ventilated area to avoid inhalation of dust.[6]

-

Wear appropriate personal protective equipment, including gloves and eye protection, as the compound can cause skin and serious eye irritation.[6]

-

Avoid contact with skin and eyes.[6]

-

Wash hands thoroughly after handling.[6]

Conclusion

The stability of this compound is primarily influenced by the reactivity of the 1,2,4-oxadiazole ring and the bromomethyl group. To maintain its integrity, the compound should be stored at room temperature in a dry, well-ventilated area, and in a tightly sealed container. Exposure to extreme pH, high humidity, and incompatible materials such as strong oxidizing agents should be avoided. Adherence to these guidelines and proper safety precautions will ensure the compound's suitability for its intended research and development applications.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 3-[4-(Bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole 97+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]

- 3. 5-[4-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole - CAS:362529-03-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. soc.chim.it [soc.chim.it]

The Expanding Therapeutic Potential of 1,2,4-Oxadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole moiety, a five-membered heterocyclic ring, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its role as a bioisostere for amide and ester groups, contribute to its metabolic stability and ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2] This has led to the exploration of 1,2,4-oxadiazole derivatives across a wide spectrum of therapeutic areas, demonstrating significant potential in the development of novel drugs. This technical guide provides an in-depth overview of the biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Diverse Biological Activities of 1,2,4-Oxadiazole Derivatives

Research has unveiled a broad range of pharmacological activities for 1,2,4-oxadiazole derivatives, including anticancer, anti-inflammatory, antimicrobial, antiparasitic, and antiviral effects.[1][3][4][5] This versatility makes them a highly attractive core structure for drug discovery programs.

Anticancer Activity

1,2,4-Oxadiazole derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3][6][7] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrase IX (CAIX) and succinate dehydrogenase (SDH).[8][9]

Table 1: Anticancer Activity of 1,2,4-Oxadiazole Derivatives

| Compound/Derivative Series | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,4-oxadiazole-1,2,3-triazole-pyrazole derivatives | MCF-7 | 0.081 | [7] |

| 1,2,4-oxadiazole-1,2,3-triazole-pyrazole derivatives | PC3 | 0.01 | [10] |

| 1,2,4-oxadiazole-1,2,3-triazole-pyrazole derivatives | A549 | 0.45 | [10] |

| 1,2,4-oxadiazole-1,2,3-triazole-pyrazole derivatives | DU-145 | 1.77 | [10] |

| 1,2,4-oxadiazole linked Imidazopyridines | MCF-7 | 0.68 | [3] |

| 1,2,4-oxadiazole linked Imidazopyridines | A-549 | 1.56 | [3] |

| 1,2,4-oxadiazole linked Imidazopyridines | A375 | 0.79 | [3] |

| 1,2,4-oxadiazole linked with 1,2,4-thiadiazole-pyrimidines | MCF-7 | 0.22 | [3] |

| 1,2,4-oxadiazole linked with 1,2,4-thiadiazole-pyrimidines | A-549 | 0.11 | [3] |

| 1,2,4-oxadiazole linked with 1,2,4-thiadiazole-pyrimidines | Colo-205 | 0.93 | [3] |

| 1,2,4-oxadiazole linked with 1,2,4-thiadiazole-pyrimidines | A2780 | 0.34 | [3] |

| 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives | MCF-7 | 0.34 | [6] |

| Thiazole/thiophene-sulfonamide conjugates of 1,2,4-oxadiazoles | HCT-116 | 6.0 | [8] |

Anti-inflammatory Activity

Several 1,2,4-oxadiazole derivatives have demonstrated potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade, which plays a central role in the production of pro-inflammatory mediators.[11]

Table 2: Anti-inflammatory Activity of 1,2,4-Oxadiazole Derivatives

| Compound/Derivative Series | Assay | Activity | Reference |

| Flurbiprofen-based oxadiazole derivatives | Carrageenan-induced paw edema in mice | 88.33% edema inhibition | [12] |

| 2,5-disubstituted-1,3,4-oxadiazole derivatives | Carrageenan-induced paw edema in rats | 74.16% inhibition | [13] |

Antimicrobial Activity

The 1,2,4-oxadiazole scaffold is a key component in a variety of compounds exhibiting broad-spectrum antimicrobial activity, including antibacterial and antifungal effects.[14][15]

Certain 1,2,4-oxadiazole derivatives have been identified as effective antifungal agents, with some acting as succinate dehydrogenase (SDH) inhibitors, disrupting the fungal mitochondrial electron transport chain.[14][16]

Table 3: Antifungal Activity of 1,2,4-Oxadiazole Derivatives

| Compound/Derivative | Fungal Strain | EC50 (µg/mL) | Reference |

| Compound 4f | Exserohilum turcicum | 29.14 | [17] |

| Compound 4f | Colletotrichum capsica | 8.81 | [17] |

| Compound 4q | Rhizoctonia solani | 38.88 | [17] |

| Compound 4q | Colletotrichum capsica | 41.67 | [17] |

| Compound F15 | Sclerotinia sclerotiorum | 2.9 | [16][18] |

Derivatives of 1,2,4-oxadiazole have shown activity against both Gram-positive and Gram-negative bacteria.[15]

Table 4: Antibacterial Activity of 1,2,4-Oxadiazole Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 43 | Staphylococcus aureus | 0.15 | [15] |

| Compound 43 | Escherichia coli | 0.05 | [15] |

| Compound 43 | Salmonella schottmulleri | 0.05 | [15] |

| Compound 43 | Pseudomonas aeruginosa | 7.8 | [15] |

| Compound 43 | Mycobacterium tuberculosis | 6.3 | [15] |

Antiparasitic and Antiviral Activities

The therapeutic reach of 1,2,4-oxadiazoles extends to antiparasitic and antiviral applications.[19][20] Derivatives have shown efficacy against parasites such as Trypanosoma cruzi and viruses including Zika, dengue, and Japanese encephalitis virus.[19][20]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of 1,2,4-oxadiazole derivatives stem from their ability to modulate various cellular signaling pathways and inhibit specific enzymes.

Caption: General workflow for the synthesis of 1,2,4-oxadiazole derivatives.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain 1,2,4-oxadiazole derivatives exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Inhibition of the NF-κB signaling pathway by 1,2,4-oxadiazole derivatives.

Targeting Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (SDH), or mitochondrial complex II, is a key enzyme in both the citric acid cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. Inhibition of SDH disrupts cellular respiration and energy production, making it an effective target for antifungal and anticancer agents.

Caption: Mechanism of succinate dehydrogenase (SDH) inhibition.

Carbonic Anhydrase IX (CAIX) Inhibition in Cancer

Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in many types of cancer cells, particularly under hypoxic conditions. It plays a crucial role in regulating intracellular and extracellular pH, promoting tumor cell survival and proliferation. By inhibiting CAIX, 1,2,4-oxadiazole derivatives can disrupt the pH balance in the tumor microenvironment, leading to cancer cell death.[7][9]

Caption: Inhibition of carbonic anhydrase IX (CAIX) in the tumor microenvironment.

Experimental Protocols

To facilitate further research and development of 1,2,4-oxadiazole derivatives, this section provides detailed methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

1. Materials:

-

96-well flat-bottom microplates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Test 1,2,4-oxadiazole derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

2. Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compounds in culture medium.

-

After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for the compounds) and untreated control wells.

-

Incubate the plate for 48-72 hours at 37°C.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.[10]

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

In Vitro Antifungal Activity: Mycelial Growth Inhibition Assay

This assay evaluates the ability of a compound to inhibit the growth of fungal mycelia.[14]

1. Materials:

-

Petri dishes

-

Potato Dextrose Agar (PDA)

-

Fungal strain of interest

-

Test 1,2,4-oxadiazole derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Sterile cork borer

2. Procedure:

-

Prepare PDA medium and sterilize it by autoclaving.

-

While the medium is still molten, add the test compounds at various concentrations. Also, prepare control plates with the solvent alone and without any additions.

-

Pour the medium into sterile Petri dishes and allow it to solidify.

-

Inoculate the center of each plate with a 5 mm diameter disc of a young, actively growing fungal culture.

-

Incubate the plates at an appropriate temperature for the specific fungal strain (e.g., 25-28°C) for several days.

-

Measure the diameter of the fungal colony in two perpendicular directions daily.

-

Calculate the percentage of mycelial growth inhibition for each concentration of the test compound compared to the control.

-

Determine the EC50 value for each compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to screen for the acute anti-inflammatory activity of new compounds.[4][19]

1. Materials:

-

Wistar rats or Swiss albino mice

-

1% Carrageenan solution in sterile saline

-

Test 1,2,4-oxadiazole derivatives

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers

2. Procedure:

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups: a control group, a standard drug group, and test groups for different doses of the 1,2,4-oxadiazole derivatives.

-

Administer the test compounds and the standard drug to the respective groups (e.g., orally or intraperitoneally). Administer the vehicle to the control group.

-

After a specific period (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[19]

-

Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.[19]

-

Calculate the percentage of edema inhibition for each group at each time point compared to the control group.

Conclusion

The 1,2,4-oxadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse and potent biological activities exhibited by its derivatives underscore their significance in medicinal chemistry. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and optimization of 1,2,4-oxadiazole-based compounds for a range of diseases. Further investigations into their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of next-generation therapeutics.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. clyte.tech [clyte.tech]

- 3. benchchem.com [benchchem.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]

- 8. mdpi.com [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. static.igem.wiki [static.igem.wiki]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 12. rjptonline.org [rjptonline.org]

- 13. In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 15. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. inotiv.com [inotiv.com]

- 20. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

The 1,2,4-Oxadiazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has garnered significant attention in medicinal chemistry over the past few decades.[1][2] First synthesized in 1884 by Tiemann and Krüger, this scaffold has evolved from a chemical curiosity to a "privileged" structural motif in drug discovery.[1] Its unique physicochemical properties, metabolic stability, and ability to serve as a bioisosteric replacement for amide and ester functionalities have cemented its importance in the development of novel therapeutic agents.[3][4][5] This technical guide provides a comprehensive overview of the 1,2,4-oxadiazole core, including its synthesis, physicochemical characteristics, and diverse biological activities, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key biological pathways.

Physicochemical Properties and Role as a Bioisostere

The 1,2,4-oxadiazole ring possesses a unique set of physicochemical properties that make it an attractive scaffold for medicinal chemists. It is a planar, aromatic system with a high degree of stability.[6] One of its most valuable features is its function as a bioisostere for amide and ester groups.[4][5] Bioisosteric replacement is a strategy used in drug design to modify a lead compound's properties while retaining its biological activity. Amide and ester groups are susceptible to hydrolysis by metabolic enzymes, which can lead to poor pharmacokinetic profiles. The 1,2,4-oxadiazole ring is significantly more resistant to metabolic degradation, and its incorporation into a drug candidate can enhance metabolic stability and improve oral bioavailability.[4][6]

Synthesis of the 1,2,4-Oxadiazole Core

A variety of synthetic routes to the 1,2,4-oxadiazole core have been developed, with the most common being the reaction of an amidoxime with a carboxylic acid derivative.

General Experimental Protocol for the Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

This protocol describes a common one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from an amidoxime and a carboxylic acid.

Materials:

-

Substituted amidoxime

-

Substituted carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add EDCI (1.2 equivalents) and HOBt (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the amidoxime (1.0 equivalent) and TEA (2.0 equivalents) to the reaction mixture.

-

Stir the reaction at 100-120 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,5-disubstituted-1,2,4-oxadiazole.

Biological Activities and Therapeutic Targets

The 1,2,4-oxadiazole scaffold is present in a number of commercially available drugs, including the antiviral pleconaril, the vasodilator butalamine, and ataluren for the treatment of Duchenne muscular dystrophy.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, targeting a wide range of diseases.

Anticancer Activity

The 1,2,4-oxadiazole moiety is a prominent feature in many potent anticancer agents. These compounds often exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Signaling Pathways in 1,2,4-Oxadiazole Mediated Anticancer Activity

Table 1: Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7a | MCF-7 (Breast) | 0.76 ± 0.044 | [7] |

| A549 (Lung) | 0.18 ± 0.019 | [7] | |

| DU145 (Prostate) | 1.13 ± 0.55 | [7] | |

| 16a | MCF-7 (Breast) | 0.68 | [8] |

| A-549 (Lung) | 1.56 | [8] | |

| A-375 (Melanoma) | 0.79 | [8] | |

| 16b | MCF-7 (Breast) | 0.22 | [8] |

| A-549 (Lung) | 1.09 | [8] | |

| A-375 (Melanoma) | 1.18 | [8] | |

| 17a | HCT-116 (Colon) | Micromolar range | [9] |

| MCF-7 (Breast) | 0.65 | [9] | |

| 17b | HCT-116 (Colon) | Micromolar range | [9] |

| MCF-7 (Breast) | 2.41 | [9] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. 1,2,4-Oxadiazole derivatives have been investigated as potent anti-inflammatory agents, often through the inhibition of key inflammatory mediators and signaling pathways such as NF-κB.

Experimental Workflow for Screening Anti-inflammatory 1,2,4-Oxadiazole Derivatives

Table 2: Anti-inflammatory Activity of a 1,2,4-Oxadiazole Derivative

| Compound ID | Assay | Endpoint | Result | Reference |

| 9a | Carrageenan-induced paw edema in rats | Analgesic and Anti-inflammatory | Good activity | [10] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 1,2,4-Oxadiazole derivatives have shown promising activity against a variety of bacteria and fungi.

Detailed Protocol for In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

1,2,4-Oxadiazole test compounds dissolved in DMSO

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Prepare serial twofold dilutions of the 1,2,4-oxadiazole compounds in MHB in the 96-well plates.

-

Add the bacterial inoculum to each well containing the diluted compounds.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can be read visually or by measuring the optical density at 600 nm.

Table 3: Antimicrobial Activity of a 1,2,4-Oxadiazole Derivative

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 58 | S. aureus ATCC | 4 | [11] |

Other Biological Activities

The versatility of the 1,2,4-oxadiazole scaffold extends to a multitude of other therapeutic areas, including:

-

Antiviral: Activity against various viruses has been reported.[12]

-

Neuroprotective: Some derivatives have shown potential in models of neurodegenerative diseases like Alzheimer's.[13]

-

Antidiabetic: Agonistic effects on GPR119, a target for type 2 diabetes, have been observed.[14]

Conclusion

The 1,2,4-oxadiazole core has firmly established itself as a valuable and versatile scaffold in medicinal chemistry. Its favorable physicochemical properties, particularly its role as a stable bioisostere for labile functional groups, have driven its incorporation into a wide range of biologically active molecules. The diverse pharmacological activities exhibited by 1,2,4-oxadiazole derivatives, from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects, underscore the immense potential of this heterocycle in drug discovery. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships and mechanisms of action of 1,2,4-oxadiazole-containing compounds will undoubtedly lead to the development of the next generation of innovative therapeutics to address unmet medical needs.

References

- 1. Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN106279057A - The novel synthesis of Ataluren - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. ipbcams.ac.cn [ipbcams.ac.cn]

- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design and synthesis of 3,5-disubstituted-1,2,4-oxadiazoles as potent inhibitors of phosphodiesterase4b2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

reactivity of the bromomethyl group on a phenyl ring

An In-Depth Technical Guide to the Reactivity of the Bromomethyl Group on a Phenyl Ring

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The bromomethylphenyl group, commonly found in benzyl bromide and its derivatives, is a cornerstone functional group in organic synthesis. Its heightened reactivity at the benzylic position is pivotal for a wide array of chemical transformations. This guide provides a comprehensive technical overview of the factors governing its reactivity, the mechanistic pathways it undergoes, and its practical applications in synthesis, particularly within the pharmaceutical and materials science sectors. We will delve into nucleophilic substitution and radical reactions, analyze the electronic and steric factors that modulate its reactivity, and provide detailed experimental protocols for key transformations.

Core Principles of Reactivity

The characteristic reactivity of the bromomethyl group attached to a phenyl ring stems from the unique electronic properties of the benzylic position. The proximity of the bromine-bearing carbon to the aromatic π-system is the single most important factor.

-

Stabilization of Intermediates: The phenyl ring provides significant resonance stabilization to intermediates formed at the benzylic carbon. In an S(_N)1 reaction, the resulting benzyl carbocation is stabilized by delocalizing the positive charge across the aromatic ring.[1][2][3][4] Similarly, in radical reactions, the unpaired electron of the benzyl radical is also delocalized, making it significantly more stable than simple alkyl radicals.[5][6] This stabilization lowers the activation energy for reactions proceeding through these intermediates.

-

Good Leaving Group: The bromide ion (Br

) is an excellent leaving group, being the conjugate base of a strong acid (HBr), which facilitates bond cleavage.[7]−

Reaction Mechanisms

The bromomethylphenyl group primarily reacts via two major pathways: nucleophilic substitution and free radical substitution.

Nucleophilic Substitution: The S(_N)1 and S(_N)2 Dichotomy

Benzyl bromide, as a primary alkyl halide, would be expected to favor the S(_N)2 mechanism.[2][8][9] However, the profound stability of the benzyl carbocation also allows it to react readily via an S(_N)1 pathway.[1][2][3][4] Consequently, the reaction conditions dictate the dominant mechanism.[8][10]

-

S(_N)2 Mechanism: Favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMF, acetonitrile). The reaction proceeds via a single concerted step where the nucleophile attacks the electrophilic carbon as the bromide leaves.

-

S(_N)1 Mechanism: Favored by weak nucleophiles (as in solvolysis) and polar protic solvents (e.g., water, ethanol).[8] The reaction proceeds through a two-step mechanism involving the formation of a planar, resonance-stabilized carbocation intermediate.[11]

Caption: Competing SN1 and SN2 pathways for benzyl bromide.

Free Radical Bromination

Benzylic C-H bonds are weaker than typical alkyl C-H bonds due to the stability of the resulting benzyl radical. This allows for selective bromination at the benzylic position using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., peroxide) or UV light.[6][12] This reaction proceeds via a radical chain mechanism.

Caption: Radical chain mechanism for benzylic bromination.

Factors Influencing Reactivity

The reactivity of the bromomethylphenyl group can be finely tuned by altering substituents, solvents, and nucleophiles.

Substituent Effects

Electronic effects of substituents on the phenyl ring have a profound impact on reaction rates, a relationship that can be quantified using the Hammett equation.[13]

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and methyl (-CH₃) in the para position stabilize the benzyl carbocation through resonance and induction, significantly accelerating S(_N)1 reactions.[11]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and cyano (-CN) destabilize the carbocation, retarding S(N)1 reactions.[14] However, they can increase the electrophilicity of the benzylic carbon, potentially accelerating S(_N)2 reactions with strong nucleophiles.

| Substituent (para) | Hammett Constant (σ(_p)) | Relative Rate of Solvolysis (S(_N)1) | Effect on S(_N)1 |

| -OCH₃ | -0.27 | Very High | Strongly Activating |

| -CH₃ | -0.17 | High | Activating |

| -H | 0.00 | Reference | Neutral |

| -Cl | +0.23 | Low | Deactivating |

| -CF₃ | +0.54 | Very Low | Strongly Deactivating |

| -NO₂ | +0.78 | Extremely Low | Strongly Deactivating |

Table 1: Influence of para-substituents on the S(_N)1 solvolysis rate of benzyl derivatives. Hammett constants provide a measure of the electronic effect of each substituent.

Solvent Effects

The choice of solvent is critical in directing the reaction mechanism.

| Solvent Type | Examples | Favored Mechanism | Rationale |

| Polar Protic | Water, Ethanol, Methanol | S(_N)1 | Stabilizes both the carbocation intermediate and the bromide leaving group through hydrogen bonding. |

| Polar Aprotic | DMF, Acetonitrile (ACN), DMSO | S(_N)2 | Solvates the cation but not the anion, leaving a "naked," highly reactive nucleophile. Does not stabilize carbocations. |

| Nonpolar | Hexane, Toluene | Radical | Suitable for radical reactions which do not involve charged intermediates. |

Table 2: Effect of solvent choice on the reaction pathway.

Key Synthetic Applications and Protocols

The high reactivity of benzyl bromide makes it an indispensable reagent for introducing the benzyl group, which is widely used as a protecting group for alcohols, amines, and other functional groups due to its stability and ease of removal via hydrogenolysis.[15][16]

Protection of Alcohols (Williamson Ether Synthesis)

The reaction of an alcohol with benzyl bromide in the presence of a base is a common method for forming benzyl ethers.

Caption: General workflow for the benzylation of an alcohol.

Experimental Protocol: Synthesis of Benzyl Decyl Ether

This protocol is adapted from a general solvent-free procedure, showcasing a green chemistry approach.[17]

Materials:

-

1-Decanol (1 mmol, 158 mg)

-

Benzyl bromide (1.2 mmol, 205 mg, 0.14 mL)

-

Potassium hydroxide (KOH) pellets (5 mmol, 280 mg)

-

Reaction vial with a magnetic stir bar

Procedure:

-

To a clean, dry reaction vial containing a magnetic stir bar, add 1-decanol and benzyl bromide.

-

Carefully add the solid potassium hydroxide pellets to the mixture.

-

Seal the vial and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (95:5) eluent system. The reaction is typically complete within 2-3 hours.

-

Upon completion, carefully remove the unreacted KOH pellets.

-

Load the reaction mixture directly onto a short silica gel column.

-

Elute with hexane:ethyl acetate (95:5) to isolate the pure allyl decyl ether.

-

Concentrate the collected fractions under reduced pressure to yield the product as a colorless oil.

Protection of Amines

Benzyl bromide reacts with primary and secondary amines to form N-benzylated products. A non-nucleophilic base like potassium carbonate is often used to neutralize the HBr formed.[18]

Experimental Protocol: N-Benzylation of a Primary Amine [18]

Materials:

-

Primary amine (e.g., Aniline, 10 mmol)

-

Acetonitrile (ACN), 30 mL

-

Potassium carbonate (K₂CO₃), anhydrous (2.5-3.0 eq., ~25-30 mmol)

-

Benzyl bromide (BnBr) (2.5-3.0 eq., ~25-30 mmol)

Procedure:

-

In a round-bottom flask, dissolve the primary amine in acetonitrile.

-

Add anhydrous potassium carbonate to the solution.

-

With vigorous stirring, add benzyl bromide dropwise to the suspension. Note: The reaction can be exothermic.

-

Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) until the starting amine is consumed, as monitored by TLC.

-

After the reaction is complete, filter off the solid potassium carbonate and wash it with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography or recrystallization.

Quantitative Reactivity Data

The electronic influence of ring substituents on the S(_N)1 reactivity of benzylic halides has been extensively studied. The data below, from the solvolysis of substituted benzyl chlorides (a close analog to bromides), illustrates these effects quantitatively.

| Ring Substituent(s) | k(_{solv}) (s |

| 4-OCH₃ | 2.2 |

| 4-CH₃ | 4.8 x 10 |

| H | 1.3 x 10 |

| 4-Cl | 3.5 x 10 |

| 3-NO₂ | 2.2 x 10 |

| 3,5-(CF₃)₂ | 1.2 x 10 |

| 3,4-(NO₂)₂ | 1.1 x 10 |

Table 3: First-order rate constants (k(_{solv})) for the solvolysis of various ring-substituted benzyl chlorides, demonstrating the strong influence of electronic effects on S(_N)1 reaction rates.[19]

Conclusion

The bromomethyl group on a phenyl ring possesses a unique and versatile reactivity profile, dominated by its ability to stabilize cationic and radical intermediates through resonance. This inherent reactivity allows it to participate in both nucleophilic (S(_N)1 and S(_N)2) and radical substitution reactions. The outcome of these reactions can be precisely controlled by modulating substituents on the aromatic ring, the choice of solvent, and the nature of the reacting nucleophile. Its widespread use in forming stable yet cleavable linkages to alcohols and amines has cemented its role as an essential tool in multistep organic synthesis, drug discovery, and materials chemistry. A thorough understanding of these principles is crucial for any scientist leveraging this powerful synthetic building block.

References

- 1. quora.com [quora.com]

- 2. brainly.com [brainly.com]

- 3. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 4. quora.com [quora.com]

- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. theses.gla.ac.uk [theses.gla.ac.uk]

- 8. homework.study.com [homework.study.com]

- 9. Khan Academy [khanacademy.org]

- 10. quora.com [quora.com]

- 11. youtube.com [youtube.com]

- 12. Video: Reactions at the Benzylic Position: Halogenation [jove.com]

- 13. Hammett equation - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 16. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 17. ias.ac.in [ias.ac.in]

- 18. Benzyl Bromide [commonorganicchemistry.com]

- 19. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 3,5-Disubstituted 1,2,4-Oxadiazoles in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring, a five-membered heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its metabolic stability and ability to act as a bioisostere for amide and ester groups have made it a valuable component in the design of novel therapeutic agents.[1] This technical guide provides an in-depth review of 3,5-disubstituted 1,2,4-oxadiazole compounds, covering their synthesis, biological activities, and the experimental protocols used for their evaluation.

Synthetic Methodologies: Crafting the Core

The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is most commonly achieved through the cyclization of an O-acyl amidoxime intermediate. This versatile approach allows for the introduction of a wide variety of substituents at the 3 and 5 positions. A general and widely adopted synthetic protocol involves the reaction of an amidoxime with a carboxylic acid or its activated derivative, such as an acyl chloride, followed by cyclization.[2][3]

One common method is the coupling of an amidoxime with a carboxylic acid using a coupling agent, followed by thermal cyclization.[3] Microwave-assisted synthesis has also been employed to shorten reaction times and improve yields.[4] A one-pot synthesis from amidoximes and carboxylic acid esters in a superbasic medium (NaOH/DMSO) at room temperature has also been reported, offering a streamlined approach to these compounds.[4]

General Experimental Protocol for Synthesis

The following is a representative experimental protocol for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles via the amidoxime route:

Step 1: Formation of Amidoxime A mixture of a nitrile (1.0 eq.), hydroxylamine hydrochloride (1.5 eq.), and a base such as sodium carbonate or triethylamine in a suitable solvent like ethanol or methanol/water is heated to reflux for several hours.[5] The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to yield the amidoxime.

Step 2: Acylation of Amidoxime and Cyclization To a solution of the amidoxime (1.0 eq.) and a carboxylic acid (1.1 eq.) in a solvent such as pyridine or DMF, a coupling agent like EDC·HCl (1.5 eq.) is added. The reaction mixture is stirred at room temperature until the amidoxime is consumed. The O-acyl amidoxime intermediate can be isolated or the reaction mixture can be heated to induce cyclization to the 1,2,4-oxadiazole.[6] Alternatively, the amidoxime can be reacted with an acyl chloride in the presence of a base.[2] The final product is then purified by column chromatography or recrystallization.

Biological Activities and Therapeutic Potential

3,5-Disubstituted 1,2,4-oxadiazoles have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this class of compounds. They have been shown to inhibit the proliferation of a wide range of cancer cell lines.

Table 1: Anticancer Activity of Selected 3,5-Disubstituted 1,2,4-Oxadiazole Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 7a | MCF-7 | 0.76 ± 0.044 | [6] |

| 7a | A549 | 0.18 ± 0.019 | [6] |

| 7a | DU145 | 1.13 ± 0.55 | [6] |

| 7a | MDA MB-231 | 0.93 ± 0.013 | [6] |

| 7b | MCF-7 | 0.011 ± 0.009 | [6] |

| 7b | A549 | 0.053 ± 0.0071 | [6] |

| 7b | DU145 | 0.017 ± 0.0062 | [6] |

| 7b | MDA MB-231 | 0.021 ± 0.0028 | [6] |

| 7i | DU145 | 9.3 | [3] |

| 16 (Thiadiazole analogue) | MDA-MB-231 | 9.2 | [3] |

| 43 | HeLa, A549, MDA-MB-231 | 0.118 | [7] |

| 8 | HepG2 | 1.2 ± 0.2 | [7] |

| 9 | HepG2 | 0.8 ± 0.2 | [7] |

| 16 | HCT-116 | 0.28 | [7] |

IC50 values represent the concentration of the compound that inhibits 50% of cell growth.

The mechanisms of action for their anticancer effects are varied and can involve the inhibition of key signaling pathways. For instance, some derivatives have been suggested to modulate the EGFR/PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[8] Activation of apoptosis through key executioner caspases like caspase-3 is another reported mechanism.[8]

Figure 1: Potential signaling pathways modulated by 3,5-disubstituted 1,2,4-oxadiazoles.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Several 3,5-disubstituted 1,2,4-oxadiazole derivatives have been investigated for their anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[5]

Table 2: Anti-inflammatory Activity of Selected 3,5-Disubstituted 1,2,4-Oxadiazole Compounds

| Compound | Assay | IC50 (µM) or % Inhibition | Reference |

| 5a | NO Production | 12.61 ± 1.16 | [5] |

| 5g | NO Production | 12.61 ± 1.16 | [5] |

| 5h | NO Production | 18.95 ± 3.57 | [5] |

| OSD | NO Production | 439.37 ± 20.30 | [9] |

| OPD | NO Production | 17.30 ± 2.88 | [9] |

| Ox-6f | In-vitro anti-inflammatory | 74.16 ± 4.41% | [10] |

| 10 | COX-1 Inhibition | 0.140 ± 2.38 | [11] |

| 10 | COX-2 Inhibition | 0.007 ± 0.11 | [11] |

IC50 values represent the concentration of the compound that inhibits 50% of the measured activity. % inhibition is at a specified concentration.

Neuroprotective Activity

The development of agents to combat neurodegenerative diseases like Alzheimer's and Parkinson's is a critical area of research. Certain 3,5-disubstituted 1,2,4-oxadiazoles have shown promise as neuroprotective agents, particularly as inhibitors of monoamine oxidase B (MAO-B).[12] Inhibition of MAO-B can increase dopamine levels in the brain, which is beneficial in Parkinson's disease.

Table 3: MAO-B Inhibitory Activity of Selected 3,5-Disubstituted 1,2,4-Oxadiazole Compounds

| Compound | Target | IC50 (µM) | Reference |

| 4 | MAO-B | 0.036 | [12] |

| 2b | MAO-B | 74.68 | [13] |

| 2c | MAO-B | 225.48 | [13] |

| 3b | MAO-B | 140.02 | [14][15] |

| 4c | MAO-B | 117.43 | [14][15] |

| 5f | MAO-B | 0.900 | [16] |

| 7c | MAO-B | 0.371 | [16] |

IC50 values represent the concentration of the compound that inhibits 50% of enzyme activity.

Experimental Workflows

The discovery and development of bioactive 3,5-disubstituted 1,2,4-oxadiazoles follow a structured workflow from initial design and synthesis to biological evaluation.

Figure 2: General workflow for the synthesis and biological evaluation of compounds.

Key Experimental Protocols for Biological Evaluation

Anticancer Cell Viability Assay (MTT Assay) [8]

-

Cell Seeding: Human cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

In Vitro MAO-B Inhibition Assay [12][16]

-

Enzyme Preparation: Recombinant human MAO-B is used.

-

Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor.

-

Substrate Addition: A suitable substrate (e.g., kynuramine) is added to initiate the reaction.

-

Reaction Termination: The reaction is stopped after a specific time.

-

Detection: The product of the enzymatic reaction is quantified, often by fluorescence or absorbance.

-